2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione
Description
2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione is a phthalimide derivative characterized by a furan-2-ylmethyl substituent at the 2-position and a methyl group at the 5-position of the isoindole-1,3-dione core. The furan moiety in this compound may enhance its bioavailability and interaction with biological targets due to its aromatic and heterocyclic nature .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-5-methylisoindole-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c1-9-4-5-11-12(7-9)14(17)15(13(11)16)8-10-3-2-6-18-10/h2-7H,8H2,1H3 |
InChI Key |
FALROQMVIHGVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the reaction of furan derivatives with isoindole-1,3-dione precursors. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-FURYLMETHYL)-5-METHYL-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and isoindole-1,3-dione moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Phthalimide Derivatives
The following table summarizes key structural and functional differences between 2-(Furan-2-ylmethyl)-5-methylisoindole-1,3-dione and related compounds:
Key Observations:
Substituent Impact on Activity :
- Electron-Withdrawing Groups (3b, 3c) : Fluorine and bromine substituents enhance radical scavenging and neuroprotective effects, as seen in compounds 3b and 3c .
- Heterocyclic Moieties (Furan vs. Benzimidazole) : The furan group in the target compound may favor antioxidant activity, while benzimidazole derivatives (e.g., in ) prioritize enzyme inhibition .
Mechanistic Divergence :
- Compound 4 () targets serotonin transporters, unlike furan-based phthalimides, which act via oxidative stress pathways .
Synthetic Accessibility :
- Nitro-substituted analogs (e.g., 2-(Furan-2-ylmethyl)-4-nitroisoindole-1,3-dione in ) are commercially available but lack detailed pharmacological data compared to fluorinated or brominated derivatives .
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